Ethyl 2-morpholinonicotinate

Beschreibung

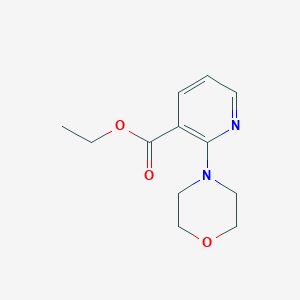

Ethyl 2-morpholinonicotinate (CAS: 773139-22-3) is a nicotinic acid derivative featuring a pyridine ring substituted with a morpholino group at the 2-position and an ethyl ester at the 3-position. This compound belongs to a class of heterocyclic esters with applications in pharmaceutical and agrochemical research, particularly as intermediates in drug synthesis. Its structure combines the electron-rich morpholine moiety with the aromatic pyridine system, influencing reactivity and interactions in biological systems .

Eigenschaften

IUPAC Name |

ethyl 2-morpholin-4-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-17-12(15)10-4-3-5-13-11(10)14-6-8-16-9-7-14/h3-5H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZZMJYPXGWXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695132 | |

| Record name | Ethyl 2-(morpholin-4-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773139-22-3 | |

| Record name | Ethyl 2-(morpholin-4-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-morpholin-4-yl-nicotinate can be synthesized through a multicomponent reaction involving ethyl β-(morpholin-4-yl)crotonate and cyanothioacetamides. The reaction typically takes place in ethanol at room temperature, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles . Another method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with various alkylating agents, followed by intramolecular heterocyclization .

Industrial Production Methods

Industrial production methods for ethyl 2-morpholin-4-yl-nicotinate are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-morpholin-4-yl-nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the nicotinate moiety is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted nicotinates, reduced nicotinates, and oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-morpholin-4-yl-nicotinate has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-morpholin-4-yl-nicotinate involves its interaction with specific molecular targets and pathways. The morpholine ring and nicotinate moiety can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

- Ethyl 2-Morpholinoisonicotinate (CAS: 7147-97-9): This positional isomer replaces the nicotinate (pyridine-3-carboxylate) core with an isonicotinate (pyridine-4-carboxylate) system. The morpholino group remains at the 2-position, but the ester's placement alters electronic distribution and steric accessibility. Such differences may affect binding affinities in molecular targets or catalytic reactivity in synthetic pathways .

Heterocyclic Variants

- Ethyl 3-Morpholinoquinoxaline-2-carboxylate (CAS: 108222-18-0): Substituting the pyridine ring with a quinoxaline core introduces additional nitrogen atoms and an extended aromatic system. The increased molecular weight (vs. pyridine derivatives) may also impact solubility .

- This compound’s unique electronic profile may favor applications in fluorinated drug candidates .

Substituent Effects

- Ethyl 3-Chloro-5-fluoropicolinate (CAS: 128072-98-0) :

Halogen substituents (Cl, F) increase electronegativity, altering the compound’s lipophilicity and metabolic stability. Such derivatives are often explored for enhanced bioavailability in medicinal chemistry . - Ethyl 2-(2-((4-Methoxyphenoxy)methyl)morpholino)acetate (CAS: 1706454-53-6): Replacing the pyridine ring with an acetate group and introducing a 4-methoxyphenoxymethyl side chain shifts the compound’s physicochemical properties. The methoxy group may enhance solubility in polar solvents, while the aromatic side chain could influence receptor selectivity .

Data Table: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|---|

| Ethyl 2-Morpholinonicotinate | 773139-22-3 | Pyridine-3-carboxylate | 2-Morpholino, ethyl ester | Pharmaceutical intermediates |

| Ethyl 2-Morpholinoisonicotinate | 7147-97-9 | Pyridine-4-carboxylate | 2-Morpholino, ethyl ester | Catalysis, drug synthesis |

| Ethyl 3-Morpholinoquinoxaline-2-carboxylate | 108222-18-0 | Quinoxaline | 3-Morpholino, ethyl ester | Enzyme inhibitors |

| Ethyl 4-Morpholino-2-(trifluoromethyl)pyrimidine-5-carboxylate | 2070856-28-7 | Pyrimidine | 4-Morpholino, CF3, ethyl ester | Fluorinated drug candidates |

| Ethyl 3-Chloro-5-fluoropicolinate | 128072-98-0 | Pyridine | 3-Cl, 5-F, ethyl ester | Bioactive agrochemicals |

| Ethyl 2-(2-((4-Methoxyphenoxy)methyl)morpholino)acetate | 1706454-53-6 | Acetate | Morpholino, 4-methoxyphenoxymethyl | Solubility-enhanced drug formulations |

Biologische Aktivität

Ethyl 2-morpholinonicotinate (CAS: 773139-22-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its structural components:

- Molecular Formula : C₁₂H₁₆N₂O₃

- Molecular Weight : 232.27 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with a morpholine group and an ethyl ester functional group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₃ |

| Molecular Weight | 232.27 g/mol |

| CAS Number | 773139-22-3 |

This compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have indicated that this compound has significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.

- Antioxidant Properties : The compound has shown promise in reducing oxidative stress, which is linked to various chronic diseases.

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes, which could play a role in its therapeutic effects.

Pharmacological Studies

Several research studies have evaluated the biological activity of this compound:

-

Antibacterial Studies :

- In vitro tests demonstrated that this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results.

-

Antioxidant Activity :

- A study assessed the compound's ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical levels, highlighting its antioxidant potential.

-

Enzyme Inhibition :

- Research focused on the inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This compound was found to inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal explored the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating strong antibacterial properties.

Case Study 2: Neuroprotective Effects

Another research article investigated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. The results showed that treatment with the compound improved cognitive functions and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Q & A

Q. Basic Research Focus

- Methodological Answer : Standard protocols involve coupling 2-chloronicotinic acid with morpholine under basic conditions, followed by esterification. Critical parameters include reaction temperature (optimized at 60–80°C), stoichiometry (1:1.2 molar ratio of nicotinate to morpholine), and inert atmosphere (N₂) to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Characterization requires ¹H/¹³C NMR (to confirm morpholine ring integration and ester linkage) and HPLC-MS (to verify molecular ion [M+H]⁺ at m/z 251.1) .

- Common Pitfalls : Incomplete esterification or residual solvents (e.g., DMF) may skew analytical results. Use TLC (Rf = 0.3 in 7:3 hexane:EtOAc) for real-time monitoring .

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Q. Advanced Research Focus

- Methodological Answer : Discrepancies between NMR and mass spectrometry data often arise from tautomerism or impurities. For example, unexpected peaks in ¹H NMR (δ 1.2–1.4 ppm for ethyl group) may indicate incomplete esterification. Cross-validate with HSQC/HMBC to confirm connectivity and DSC (differential scanning calorimetry) to detect polymorphic impurities. For mass spec anomalies (e.g., adduct formation), use HRMS-ESI in positive/negative ion modes to distinguish between [M+Na]⁺ and fragmentation products .

- Case Study : A 2024 study noted a 5% discrepancy in elemental analysis (C: calc. 57.1%, obs. 54.3%) due to hygroscopicity; drying samples at 60°C under vacuum resolved the issue .

What statistical approaches are recommended for analyzing dose-dependent bioactivity data of this compound in enzyme inhibition assays?

Q. Advanced Research Focus

-

Methodological Answer : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values from dose-response curves. For outliers, apply Grubbs’ test (α = 0.05) to exclude artifacts. Pair ANOVA with post-hoc Tukey tests to compare inhibition across enzyme isoforms (e.g., COX-1 vs. COX-2). Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .

-

Example Workflow :

Assay Parameter Value Enzyme Concentration 10 nM Substrate (μM) 50 Incubation Time 30 min Replicates n = 6

How should researchers optimize reaction conditions for this compound to maximize yield in scalable synthesis?

Q. Basic Research Focus

- Methodological Answer : Apply Design of Experiments (DoE) to evaluate factors like catalyst loading (e.g., 5–10 mol% Pd/C), solvent polarity (DMF vs. THF), and reaction time (4–12 hrs). Use response surface methodology to identify optimal conditions. For scale-up (>10 g), prioritize solvent recovery (e.g., rotary evaporation) and minimize column chromatography by switching to recrystallization (solvent: ethanol/water) .

What strategies are effective for validating the purity of this compound in preclinical studies?

Q. Advanced Research Focus

- Methodological Answer : Combine HPLC-DAD (diode array detection) at 254 nm with LC-QTOF-MS to detect trace impurities (<0.1%). Validate against certified reference materials (CRMs) from CAS Common Chemistry (CAS RN: [provided in ]). For in vivo studies, include accelerated stability testing (40°C/75% RH for 6 months) to assess degradation products .

How can computational modeling enhance the mechanistic understanding of this compound’s pharmacokinetics?

Q. Advanced Research Focus

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Use MD simulations (GROMACS) to analyze conformational stability over 100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics (ka/kd) .

What ethical and reporting standards apply to preclinical toxicity studies of this compound?

Q. Basic Research Focus

- Methodological Answer : Follow NIH guidelines () for animal welfare, including ARRIVE 2.0 checklists. Report LD₅₀ values with 95% confidence intervals and histopathology data (e.g., liver/kidney sections). Include negative controls (vehicle-only) and power analysis to justify sample sizes (n ≥ 8/group) .

How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Q. Advanced Research Focus

- Methodological Answer : Conduct PBPK modeling (GastroPlus) to simulate absorption/distribution differences. Test metabolites (e.g., hydrolyzed nicotinate) via LC-MS/MS . For poor oral bioavailability, reformulate using nanoparticle encapsulation (PLGA polymers) and compare AUC(0–24) in pharmacokinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.